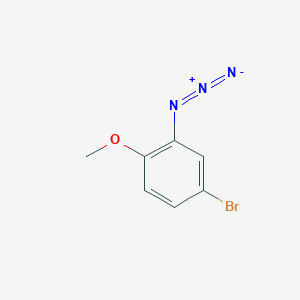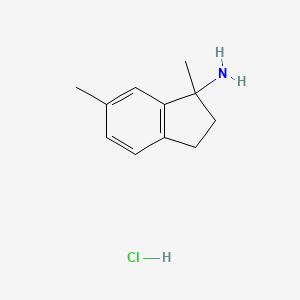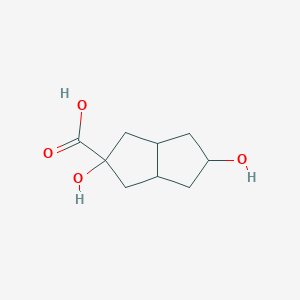
2,5-Dihydroxy-octahydropentalene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dihydroxy-octahydropentalene-2-carboxylic acid is a versatile chemical compound with a unique structure that has garnered interest in various scientific fields This compound is characterized by its octahydropentalene core, which is a bicyclic structure, and the presence of two hydroxyl groups and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-octahydropentalene-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable diene precursor under acidic conditions to form the octahydropentalene core. Subsequent hydroxylation reactions introduce the hydroxyl groups at the 2 and 5 positions. The carboxylic acid group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
2,5-Dihydroxy-octahydropentalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Formation of diketones or dialdehydes
Reduction: Formation of diols
Substitution: Formation of halogenated derivatives
科学的研究の応用
2,5-Dihydroxy-octahydropentalene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2,5-Dihydroxy-octahydropentalene-2-carboxylic acid involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
類似化合物との比較
2,5-Dihydroxy-octahydropentalene-2-carboxylic acid can be compared with other similar compounds, such as:
5,6-Dihydroxyindole-2-carboxylic acid: Another compound with hydroxyl and carboxylic acid groups, but with an indole core.
2,3-Dihydroxybenzoic acid: A simpler compound with two hydroxyl groups and a carboxylic acid group on a benzene ring.
The uniqueness of this compound lies in its octahydropentalene core, which provides distinct chemical properties and reactivity compared to other similar compounds.
特性
分子式 |
C9H14O4 |
|---|---|
分子量 |
186.20 g/mol |
IUPAC名 |
2,5-dihydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalene-2-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c10-7-1-5-3-9(13,8(11)12)4-6(5)2-7/h5-7,10,13H,1-4H2,(H,11,12) |
InChIキー |
HSUHFLPAJLBJNT-UHFFFAOYSA-N |
正規SMILES |
C1C(CC2C1CC(C2)(C(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


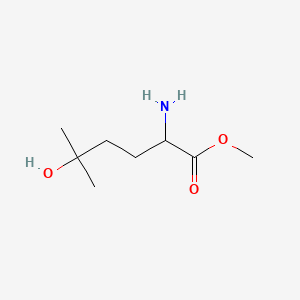
![{2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol](/img/structure/B13484512.png)
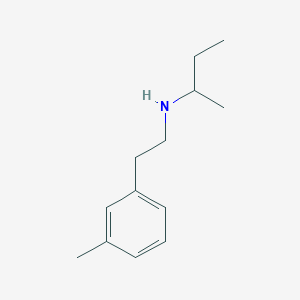
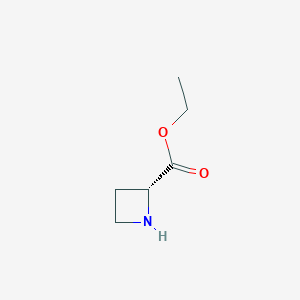
![{[4-Methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13484538.png)
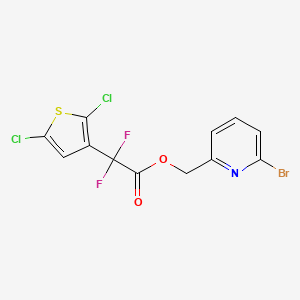
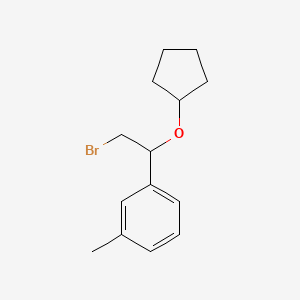

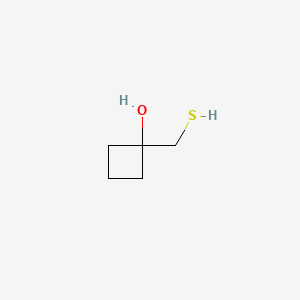

![3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13484572.png)

